molecular formula C8H11F4NO4 B2628654 Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid CAS No. 2243522-03-2

Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid

Cat. No. B2628654
CAS RN: 2243522-03-2
M. Wt: 261.173
InChI Key: XRIJFZKSAJIILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, esters are typically formed through a reaction known as esterification, which involves a carboxylic acid and an alcohol . In this case, the carboxylic acid would be trifluoroacetic acid.


Molecular Structure Analysis

The molecular structure would likely include a backbone derived from the amino acid, with a trifluoroacetyl group attached through an ester linkage. The (Z) configuration would influence the spatial arrangement of the molecule .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols, especially under acidic or basic conditions . They can also participate in reactions typical of carboxylic acid derivatives.

Scientific Research Applications

Acid-Induced Gelation of Milk

This compound could potentially be used in the dairy industry, specifically in the process of acid-induced gelation of milk. This process is crucial for producing different fermented dairy products. The formation of the gelled structure includes the decreased stability of casein micelles, aggregation, and the gradual development of the bonding between proteins during acidification and cold storage .

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This compound could potentially be used in the synthesis of indole derivatives.

Synthesis of Carboxylic Acid Esters

In organic chemistry, the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics. The organic material compounds, drug molecules, and natural products often contain ester unit as the functional group . This compound could potentially be used in the synthesis of carboxylic acid esters.

Skeletal Editing of Organic Molecules

Several months ago, Prof. Levin and co-workers from the University of Chicago developed an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion . Their strategy included the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent . This compound could potentially be used in this process.

Chemical Synthesis

This compound could potentially be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Pharmaceutical Research

Given its potential applications in the synthesis of biologically active compounds, this compound could be used in pharmaceutical research for the development of new drugs .

Safety And Hazards

As with any chemical compound, handling “Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions would depend on the specific applications of this compound. For example, if it has potential pharmaceutical applications, future research could focus on drug development and clinical trials. If it’s used in chemical synthesis, future directions could involve improving the synthesis method or finding new reactions it can participate in .

properties

IUPAC Name

ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.C2HF3O2/c1-2-10-6(9)5(7)3-4-8;3-2(4,5)1(6)7/h3H,2,4,8H2,1H3;(H,6,7)/b5-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJFZKSAJIILV-FBZPGIPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CCN)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/CN)/F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (Z)-4-amino-2-fluorobut-2-enoate;2,2,2-trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.